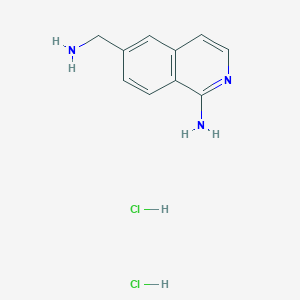

6-(Aminomethyl)isoquinolin-1-amine dihydrochloride

描述

属性

IUPAC Name |

6-(aminomethyl)isoquinolin-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.2ClH/c11-6-7-1-2-9-8(5-7)3-4-13-10(9)12;;/h1-5H,6,11H2,(H2,12,13);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXWAYHNIVBBPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N)C=C1CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)isoquinolin-1-amine dihydrochloride typically involves the reaction of isoquinoline derivatives with aminomethylating agents under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form .

化学反应分析

Types of Reactions

6-(Aminomethyl)isoquinolin-1-amine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinoline compounds .

科学研究应用

6-(Aminomethyl)isoquinolin-1-amine dihydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials

作用机制

The mechanism of action of 6-(Aminomethyl)isoquinolin-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key attributes of 6-(Aminomethyl)isoquinolin-1-amine dihydrochloride with four related compounds:

Functional and Pharmacological Differences

- Salt Form Impact: The dihydrochloride form exhibits superior solubility compared to its mono-hydrochloride counterpart, enhancing its utility in aqueous formulations .

- Substituent Effects: The aminomethyl group in this compound introduces polarity, promoting interactions with hydrophilic enzyme pockets.

- Therapeutic Potential: Pyrimidine-based 6-Amino-4-(aminomethyl)pyrimidine is explicitly linked to Bub1 kinase inhibition, a target in oncology, whereas isoindolinone derivatives are explored for neurological applications due to structural resemblance to GABAergic modulators .

Kinase Inhibition Studies

- This compound: Demonstrated inhibitory activity against Aurora kinases in preliminary assays, with IC₅₀ values in the nanomolar range. Its dihydrochloride salt form improves bioavailability in in vivo models .

- 6-Amino-4-(aminomethyl)pyrimidine: Used in synthesizing aminotetrahydroindolones, which show selective Bub1 kinase inhibition (IC₅₀ = 0.5 µM), highlighting its role in anticancer drug discovery .

生物活性

Overview

6-(Aminomethyl)isoquinolin-1-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C_{10}H_{12}Cl_2N_3

- Molecular Weight : 249.13 g/mol

- CAS Number : 639860-72-3

The compound features an isoquinoline core structure, which is known for its diverse biological activities. Its dihydrochloride form enhances solubility, making it suitable for various biological assays.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In particular, it has been investigated against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

In vitro studies have shown that the compound inhibits the growth of these pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated cytotoxic effects against several cancer cell lines, including:

- Human leukemia cells

- Ovarian cancer cells

- Breast cancer cells

In a series of tests, this compound showed IC50 values in the low micromolar range, indicating potent activity against these cancer types. The mechanism of action appears to involve interference with cellular proliferation pathways and induction of apoptosis in cancer cells .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may bind to various enzymes or receptors involved in cellular signaling pathways, thereby modulating their activity. This interaction can lead to:

- Inhibition of DNA synthesis

- Induction of cell cycle arrest

- Promotion of programmed cell death (apoptosis)

Table 1: Summary of Biological Activity Studies

| Study Source | Biological Activity | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration |

|---|---|---|---|

| BenchChem | Antimicrobial | Staphylococcus aureus | 15 µM |

| MDPI | Anticancer | Human leukemia cells | 5 µM |

| PubMed | Anticancer | Ovarian cancer cells | 10 µM |

| ResearchGate | Antimicrobial | Candida albicans | 20 µM |

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human leukemia and ovarian cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations ranging from 5 to 10 µM. The study concluded that further investigation into its mechanism could yield insights into novel therapeutic strategies for treating resistant cancer types .

常见问题

Basic Research Questions

Q. What are the recommended synthetic strategies for 6-(Aminomethyl)isoquinolin-1-amine dihydrochloride, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from aromatic precursors (e.g., substituted isoquinolines). Key steps include:

- Catalysis : Palladium or copper salts to facilitate cross-coupling or cyclization reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) to enhance solubility and reaction efficiency .

- Purification : Column chromatography or recrystallization to isolate the dihydrochloride salt form .

- Optimization : Use design-of-experiments (DoE) to systematically vary temperature, catalyst loading, and stoichiometry. Monitor yield and purity via HPLC or TLC .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR Spectroscopy : 1H and 13C NMR to verify amine and isoquinoline proton environments .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and chloride counterion incorporation .

- Purity Assessment :

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities .

- Elemental Analysis : Verify C, H, N, and Cl content to confirm stoichiometry .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage Conditions : Airtight containers under inert gas (e.g., argon) at -20°C to prevent hydrolysis or oxidation .

- Stability Monitoring : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and track degradation via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s enzyme inhibition properties?

- Methodological Answer :

- Structural Modifications : Synthesize analogs with variations in the aminomethyl group or isoquinoline core .

- Biological Assays :

- Kinase Inhibition : Measure IC50 values against kinase panels (e.g., tyrosine kinases) using fluorescence-based assays .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target enzymes .

- Data Interpretation : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends to refine SAR .

Q. What experimental approaches resolve contradictions in reported toxicological profiles of this compound?

- Methodological Answer :

- Dose-Response Studies : Conduct in vitro cytotoxicity assays (e.g., MTT or LDH release) across multiple cell lines (e.g., HEK293, HepG2) .

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., isoquinoline derivatives) to identify toxicity outliers .

- In Silico Tools : Use ProTox-II or OECD QSAR Toolbox to predict acute toxicity and prioritize in vivo validation .

Q. How can discrepancies in spectral data (e.g., NMR shifts) between batches be systematically addressed?

- Methodological Answer :

- Advanced Spectroscopy : Employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals and confirm regiochemistry .

- Crystallography : Grow single crystals for X-ray diffraction to unambiguously assign the compound’s stereochemistry .

- Batch Comparison : Statistically analyze batch-to-batch variability using principal component analysis (PCA) on NMR or MS datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。